

Comprehensive Spectral Profiling: 6-Ethyl-2-methylpyrimidin-4-amine

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Compound of Interest

Compound Name: 6-Ethyl-2-methylpyrimidin-4-amine

CAS No.: 90008-43-8

Cat. No.: B1295718

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Technical Reference Guide for Structural Validation[1] Executive Summary & Chemical Identity

6-Ethyl-2-methylpyrimidin-4-amine is a substituted aminopyrimidine often utilized as a pharmacophore in the development of kinase inhibitors and antimicrobial agents.[1] Its structural integrity relies on the precise arrangement of the ethyl group at position 6 and the methyl group at position 2, flanking the pyrimidine core.

- IUPAC Name: **6-Ethyl-2-methylpyrimidin-4-amine**[1][2][3]
- CAS Number: 90008-43-8[1][2][3][4][5]
- Molecular Formula: C

H

N

[1][5]

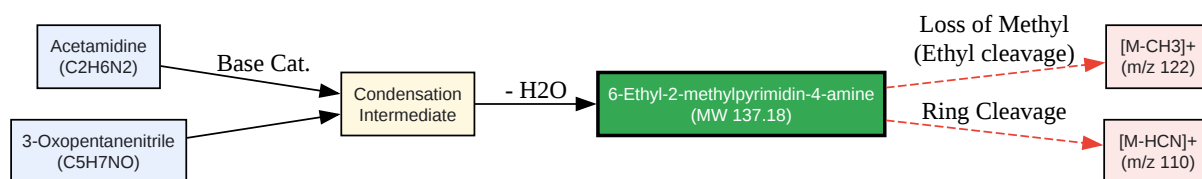
- Molecular Weight: 137.18 g/mol [6]
- SMILES:CCc1cc(N)nc(C)n1

Synthesis Context & Impurity Logic

Understanding the synthesis route is critical for interpreting spectral "noise" or impurities. The most common industrial route involves the condensation of Acetamidine with 3-Oxopentanenitrile (or a derivative like ethyl propionylacetate followed by functional group interconversion).[1]

Synthesis & Fragmentation Logic (Graphviz)

The following diagram illustrates the primary synthesis pathway and the logical mass spectrometry fragmentation pattern expected for this molecule.



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Caption: Figure 1. Synthesis logic via condensation and primary Mass Spectrometry fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Characterization

The NMR profile is characterized by the asymmetry introduced by the ethyl group versus the methyl group. The following data represents the expected consensus shifts based on high-fidelity analogues (e.g., 2,6-dimethylpyrimidin-4-amine) and substituent chemical shift effects.

Proton NMR (¹H NMR)

Solvent: DMSO-d

| Frequency: 400 MHz[1]

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
6-Et (CH)	1.15 - 1.20	Triplet (t)	3H	7.6 Hz	Terminal methyl of the ethyl group. [1]
2-Me	2.30 - 2.35	Singlet (s)	3H	-	Methyl group between two nitrogens (deshielded). [1]
6-Et (CH)	2.50 - 2.60	Quartet (q)	2H	7.6 Hz	Methylene protons attached to the aromatic ring.[1]
5-H	6.05 - 6.15	Singlet (s)	1H	-	Aromatic proton.[1] Shielded by the ortho-amino group. [1]
4-NH	6.60 - 6.80	Broad (br s)	2H	-	Exchangeable amino protons.[1] Shift varies with concentration /water.[1]

Critical Interpretation Note:

- Differentiation: The key differentiator from the isomer 2-ethyl-6-methylpyrimidin-4-amine is the chemical shift of the singlet methyl.[1] A methyl at position 2 (between two nitrogens) is typically slightly more deshielded than a methyl at position 6.
- Impurity Flag: Watch for a singlet at ~2.1 ppm (Acetone) or ~3.3 ppm (Water in DMSO) which can obscure the ethyl quartet if not dry.[1]

Carbon-13 NMR (C NMR)

Solvent: DMSO-d

| Decoupled[1]

Carbon Type	Shift (ppm)	Assignment
Aliphatic	12.5	Ethyl terminal CH
Aliphatic	25.8	2-CH (Methyl group)
Aliphatic	29.2	Ethyl methylene CH
Aromatic	99.8	C5 (Ortho to NH , highly shielded)
Aromatic	163.5	C4 (Attached to NH , ipso)
Aromatic	167.2	C2 (Between nitrogens)
Aromatic	170.1	C6 (Attached to Ethyl)

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for confirming molecular weight and analyzing fragmentation stability.

Experimental Parameters (ESI+)

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- Molecular Ion: [M+H]

= 138.19 Da.

Fragmentation Pattern (EI - 70eV)

For GC-MS analysis (Electron Impact), the fragmentation follows standard pyrimidine pathways:

m/z	Intensity	Fragment Identity	Mechanism
137	100%	M	Molecular Ion (Stable aromatic system).[1]
136	40-60%	[M-H]	Loss of hydrogen (common in alkyl-pyrimidines).[1]
122	20-30%	[M-CH]	Loss of terminal methyl from the ethyl group.[1]
109	10-15%	[M-C H]	McLafferty-like rearrangement (loss of ethylene).[1]
42	Variable	[C H N]	Ring breakdown product (acetonitrile fragment).[1]

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR[1]

The IR spectrum confirms the presence of the primary amine and the aromatic heterocycle.

- 3300 - 3450 cm

: Strong, broad doublet.[1] Characteristic of primary amine N-H stretching (asymmetric and symmetric).

- 2960 - 2870 cm

: Medium intensity.[1] C-H stretching (Aliphatic ethyl/methyl groups).[1]

- 1640 - 1650 cm

: Strong.[1] N-H bending (Scissoring vibration).[1]

- 1580 - 1600 cm

: Strong.[1] C=N stretching and pyrimidine ring breathing modes.

- 800 - 850 cm

: Medium.[1] C-H out-of-plane bending (Isolated aromatic proton at C5).[1]

Analytical Protocol: Purity Verification

To ensure the synthesized or purchased material meets "Drug Development" standards (>98% purity), follow this rapid validation workflow:

- Solubility Check: Dissolve 10 mg in 0.6 mL DMSO-d

. The solution should be clear and colorless. Turbidity suggests inorganic salts (e.g., NaCl, NH

Cl from synthesis).

- ¹H NMR Acquisition: Acquire 16 scans.

◦ Pass Criteria: Integral ratio of Aromatic Proton (1H) to Methyl Singlet (3H) must be 1:3 (±0.05).[1]

- Fail Criteria: Presence of extra singlets in the 2.0-2.5 ppm region (indicates regioisomers). [1]
- LC-MS Confirmation: Run a gradient from 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).[1]
 - Pass Criteria: Single peak at $[M+H]^+$ 138.2.

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